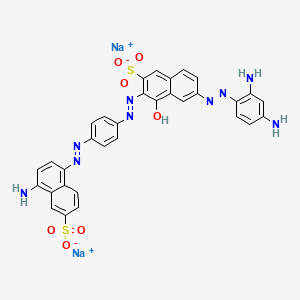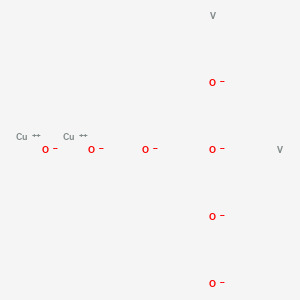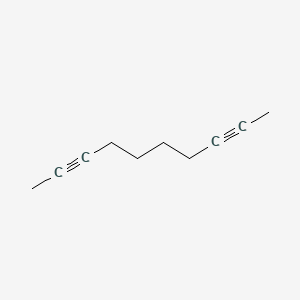
4-Nitrobenzyl acetate
概要
説明
4-Nitrobenzyl acetate is a chemical compound with the linear formula C9H9NO4 . It is also known as Acetic Acid 4-Nitrobenzyl Ester . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Nitrobenzyl acetate is represented by the linear formula C9H9NO4 . The molecular weight of the compound is 195.17 .Physical And Chemical Properties Analysis
4-Nitrobenzyl acetate is a solid at 20 degrees Celsius . It appears as a white to orange to green powder or crystal . The melting point ranges from 76.0 to 79.0 degrees Celsius .科学的研究の応用
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 4-Nitrobenzyl acetate is used in the acetylation of primary alcohols and phenols . This process is important in the protection of alcohols and phenols, which is a common reaction in organic synthesis .
- Methods of Application or Experimental Procedures : The acetylation of 4-nitrobenzyl alcohol was carried out using acetic anhydride in the presence of sodium bicarbonate . The reaction was also carried out using other bicarbonates and carbonates . Various solvents were used for the reaction, including ethyl acetate, THF, toluene, diethyl ether, dichloromethane, and acetonitrile .
- Results or Outcomes : The reaction gave good yields ranging from 75%–99% . Toluene was found to be the best solvent for the reaction .
Application in Proteomics Research
- Specific Scientific Field : Proteomics .
- Summary of the Application : 4-Nitrobenzyl acetate is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
- Methods of Application or Experimental Procedures : The specific methods of application in proteomics research can vary widely depending on the specific research question being addressed .
- Results or Outcomes : The outcomes of proteomics research using 4-Nitrobenzyl acetate can also vary widely, as they depend on the specific research question .
Application in Esterase Production
- Specific Scientific Field : Microbiology and Biotechnology .
- Summary of the Application : 4-Nitrobenzyl acetate can be used in the production of esterases . Esterases play a major role in the degradation of natural materials and industrial pollutants .
- Methods of Application or Experimental Procedures : The production of esterases can be achieved from various sources including Streptomyces sp., Pseudomonas sp., Bacillus sp., Lactobacillus sp., Thermoanaerobacterium sp., Micrococcus sp., Ophistoma sp., Pencillium sp., Aspergillus sp., Humicola sp., Sporotrichum sp., Saccharomyces sp., Candida sp., from animal sources, and from plants .
- Results or Outcomes : The production of esterases from these sources can lead to important applications in biological processes .
Application in Nanomaterials Production
- Specific Scientific Field : Nanotechnology .
- Summary of the Application : 4-Nitrobenzyl acetate is used in the production of functional nanomaterials through the esterification of cellulose . This process is important in the design of new materials .
- Methods of Application or Experimental Procedures : The specific methods of application in nanomaterials production can vary widely depending on the specific research question being addressed .
- Results or Outcomes : The outcomes of nanomaterials production using 4-Nitrobenzyl acetate can also vary widely, as they depend on the specific research question .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(4-nitrophenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXQLPUEZYZYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060711 | |
| Record name | Benzenemethanol, 4-nitro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzyl acetate | |
CAS RN |
619-90-9 | |
| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, 4-nitro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrobenzyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-](/img/structure/B1582068.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1582069.png)








![Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate](/img/structure/B1582085.png)


